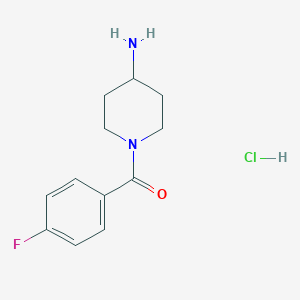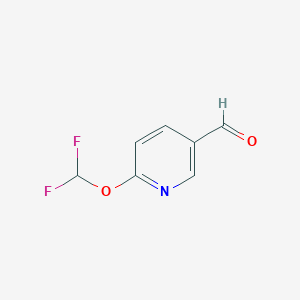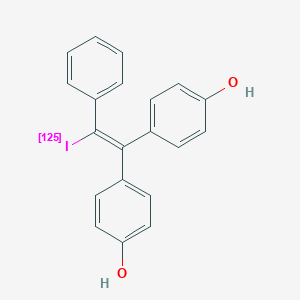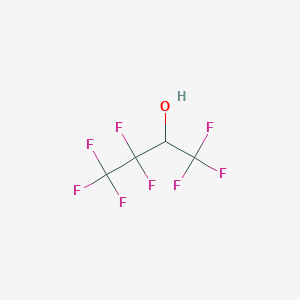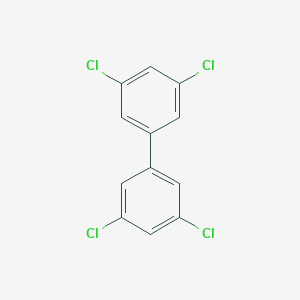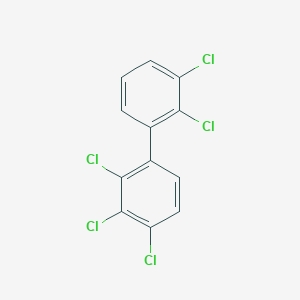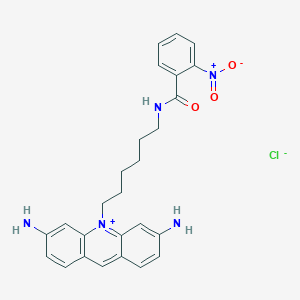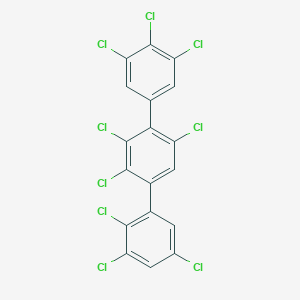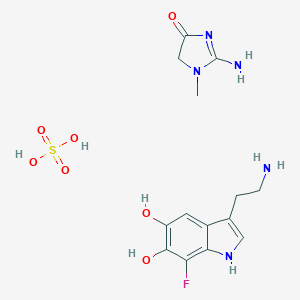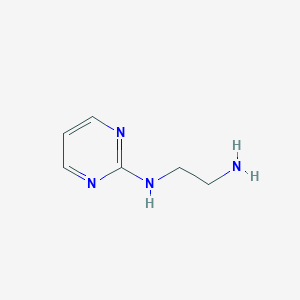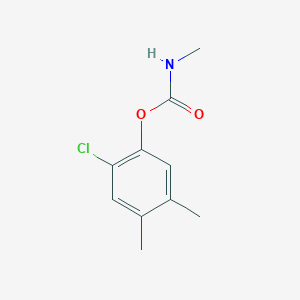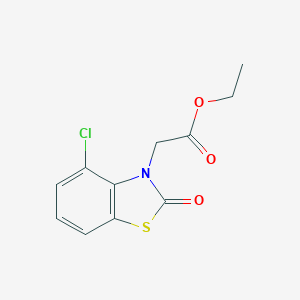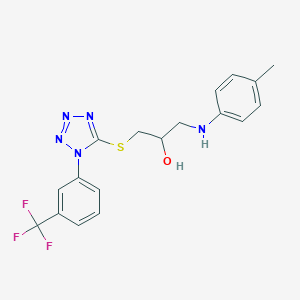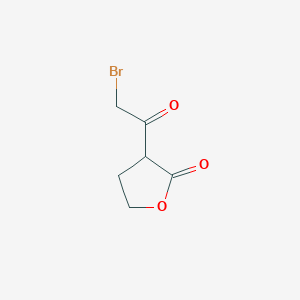
3-(Bromoacetyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromoacetyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(Bromoacetyl)oxolan-2-one is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic functional groups on biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(Bromoacetyl)oxolan-2-one are not well characterized. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. It has also been shown to exhibit antiviral activity against the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(Bromoacetyl)oxolan-2-one is its versatility as an intermediate in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, it can be difficult to handle due to its reactivity and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-(Bromoacetyl)oxolan-2-one. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, its potential as an antiviral agent and its effects on other cellular processes warrant further investigation.
Synthesemethoden
The synthesis of 3-(Bromoacetyl)oxolan-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of oxolan-2-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 3-(Bromoacetyl)oxolan-2-one as the major product.
Wissenschaftliche Forschungsanwendungen
3-(Bromoacetyl)oxolan-2-one has found numerous applications in scientific research. It is used as an intermediate in the synthesis of various biologically active molecules, including antiviral agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals and pharmaceuticals.
Eigenschaften
CAS-Nummer |
131953-10-1 |
|---|---|
Produktname |
3-(Bromoacetyl)oxolan-2-one |
Molekularformel |
C6H7BrO3 |
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 |
InChI-Schlüssel |
AYSOCAHINNSWQL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)CBr |
Kanonische SMILES |
C1COC(=O)C1C(=O)CBr |
Synonyme |
2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




